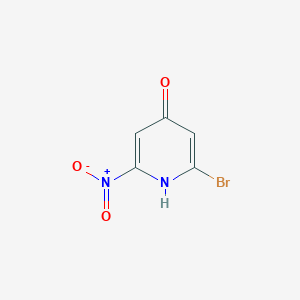![molecular formula C12H8BrFN4 B12956899 3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)
3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridazine core substituted with a bromine atom at the 3-position and a 2-fluorobenzyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-pyrazolo[3,4-c]pyridazine with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridazines, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in developing anticancer and anti-inflammatory drugs.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-(2-fluorobenzyloxy)phenylboronic acid: This compound shares the bromine and fluorobenzyl groups but differs in its core structure.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Another similar compound with a different core structure and additional chlorine substitution.
Uniqueness
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine is unique due to its specific substitution pattern and the pyrazolo[3,4-c]pyridazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H8BrFN4 |
|---|---|
Peso molecular |
307.12 g/mol |
Nombre IUPAC |
3-bromo-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C12H8BrFN4/c13-11-9-5-6-15-16-12(9)18(17-11)7-8-3-1-2-4-10(8)14/h1-6H,7H2 |
Clave InChI |
LBIDTJGYACONCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C3=C(C=CN=N3)C(=N2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)


![Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12956870.png)






![4-Fluorodibenzo[b,d]furan-1-ol](/img/structure/B12956931.png)


